![molecular formula C12H23N3O B2638492 1-[2-(2-Methylpiperidin-1-yl)-2-oxoethyl]piperazine CAS No. 926256-17-9](/img/structure/B2638492.png)
1-[2-(2-Methylpiperidin-1-yl)-2-oxoethyl]piperazine
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Overview
Description
1-[2-(2-Methylpiperidin-1-yl)-2-oxoethyl]piperazine is a compound that features a piperazine ring substituted with a 2-methylpiperidin-1-yl group and an oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Methylpiperidin-1-yl)-2-oxoethyl]piperazine typically involves the reaction of piperazine with 2-methylpiperidine and an appropriate oxoethylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and may require catalysts or bases to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Methylpiperidin-1-yl)-2-oxoethyl]piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce oxo groups to hydroxyl groups.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or halides. Reaction conditions may vary, but typically involve controlled temperatures and pH levels to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Pharmacological Applications
The pharmacological potential of 1-[2-(2-Methylpiperidin-1-yl)-2-oxoethyl]piperazine is primarily linked to its ability to interact with various biological targets.
Antidiabetic Activity
Recent studies have indicated that derivatives of piperazine, including those similar to this compound, exhibit significant antidiabetic properties. For instance, compounds derived from piperazine have been shown to inhibit metabolic enzymes such as α-glucosidase and acetylcholinesterase, which are crucial in managing blood glucose levels and treating conditions like type 2 diabetes mellitus .
Table 1: Enzyme Inhibition Potency of Piperazine Derivatives
Compound Name | Target Enzyme | IC50 (µM) |
---|---|---|
Piperazine A | α-Glucosidase | 8.9 |
Piperazine B | Acetylcholinesterase | 201.16 |
Piperazine C | Butyrylcholinesterase | 245.73 |
Neurological Disorders
The compound has also been investigated for its potential in treating neurological disorders. Research suggests that piperazine derivatives can act as modulators of glutamate receptors, which are implicated in conditions such as schizophrenia and Alzheimer's disease . The modulation of these receptors may enhance cognitive functions and provide therapeutic benefits.
Synthesis and Structural Modifications
The synthesis of this compound involves various chemical pathways that can be optimized for yield and purity. Structural modifications at the N-1 and N-4 positions of the piperazine scaffold have been explored to enhance biological activity and reduce side effects .
Table 2: Synthesis Routes for Piperazine Derivatives
Synthesis Method | Yield (%) | Key Reagents |
---|---|---|
Reductive Amination | 46 | Tetrahydropyran-4-one |
Acylation with Oxalyl Chloride | Variable | Acyl Chloride, Amine |
Antidiabetic Agents
A notable study demonstrated the efficacy of a piperazine derivative in lowering blood glucose levels in diabetic models. The compound acted as a positive allosteric modulator of GLP-1R (glucagon-like peptide-1 receptor), leading to reduced food intake and improved glucose metabolism without significant off-target effects .
Neuropharmacology
Another case study focused on the neuroprotective effects of a piperazine derivative in animal models of Alzheimer's disease. The compound showed promise in enhancing cognitive performance and reducing amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 1-[2-(2-Methylpiperidin-1-yl)-2-oxoethyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-(1-Methyl-4-piperidinyl)piperazine: Similar in structure but with different substituents, leading to different chemical properties and applications.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]}: Another piperazine derivative with distinct pharmacological properties.
Uniqueness
1-[2-(2-Methylpiperidin-1-yl)-2-oxoethyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
Biological Activity
1-[2-(2-Methylpiperidin-1-yl)-2-oxoethyl]piperazine is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a piperazine core, which is known for its versatility in medicinal chemistry. The specific structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of piperazine can exhibit significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis .
- Cytotoxicity : The compound's cytotoxic effects have been evaluated in different cell lines, showing promising results in inhibiting cancer cell proliferation .
- Receptor Interaction : It has been noted for its interaction with neurotransmitter receptors, which may contribute to its pharmacological profile .
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Kinase Inhibition : The compound has been shown to bind selectively to certain kinases, influencing pathways involved in cell cycle regulation and apoptosis .
Table 1: Biological Activity Summary
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Inhibitory effect on M. tuberculosis | |
Cytotoxicity | IC50 values in HepG2 cells | |
Receptor Affinity | Interaction with NK(1) receptors |
Case Study 1: Antimicrobial Efficacy
In a high-throughput screening study, this compound was identified among compounds with significant activity against Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) was determined to be less than 20 µM, indicating potent activity .
Case Study 2: Cytotoxicity Profile
A study assessing the cytotoxic effects of various piperazine derivatives found that this compound exhibited a notable IC50 value of approximately 10 µM against HepG2 liver cancer cells. This suggests potential as an anticancer agent .
Properties
IUPAC Name |
1-(2-methylpiperidin-1-yl)-2-piperazin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-11-4-2-3-7-15(11)12(16)10-14-8-5-13-6-9-14/h11,13H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOMOFDNRURLDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CN2CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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